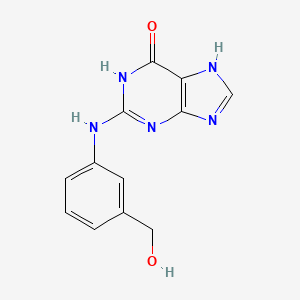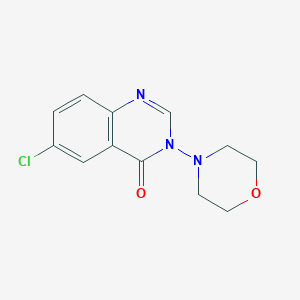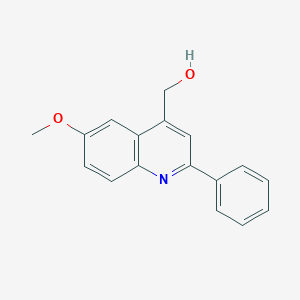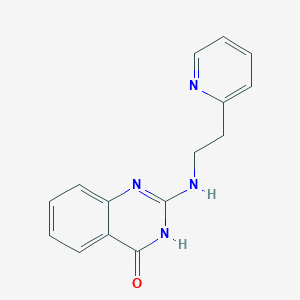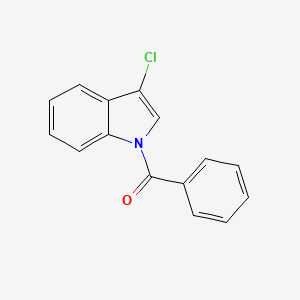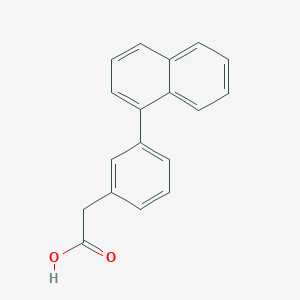
2-(3-(Naphthalen-1-yl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Naphthalen-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a naphthalene ring fused to a phenyl ring, with an acetic acid moiety attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with phenylacetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a naphthylboronic acid is coupled with a phenylacetic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Naphthalen-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydro derivatives, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydro derivatives, partially or fully reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(3-(Naphthalen-1-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)acetic acid: Similar structure but lacks the phenyl ring. It is used in plant growth regulation and has different biological activities.
Phenylacetic acid: Contains a phenyl ring but lacks the naphthalene moiety. It is used in the synthesis of various pharmaceuticals and fragrances.
Naphthaleneacetic acid: Contains a naphthalene ring with an acetic acid moiety but lacks the phenyl ring. It is used as a plant growth regulator.
Uniqueness
2-(3-(Naphthalen-1-yl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenyl rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14O2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-(3-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,19,20) |
Clave InChI |
WCALCIRSEXRLML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


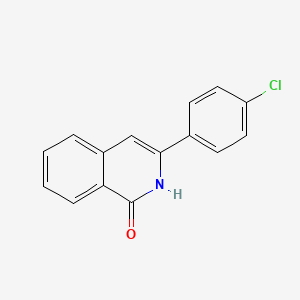

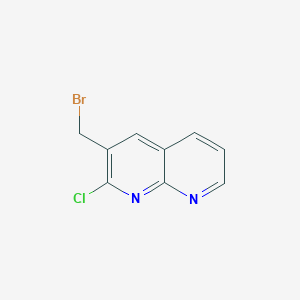
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
